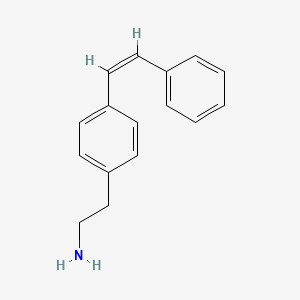

Benzeneethanamine,4-(2-phenylethenyl)-

Description

Contextualization within Amine and Styrene (B11656) Chemical Space

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom, and they are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen. nih.govwiley-vch.dersc.orgacs.org Benzeneethanamine, 4-(2-phenylethenyl)- is a primary amine, a feature that makes it a versatile building block in organic synthesis. The amino group can act as a nucleophile, a base, and a directing group in various chemical reactions, allowing for a wide range of chemical modifications.

The combination of the polar, reactive amine group with the nonpolar, photoactive stilbene (B7821643) unit in Benzeneethanamine, 4-(2-phenylethenyl)- results in a molecule with a unique blend of properties. This duality makes it an interesting candidate for studies in areas such as molecular electronics, where the stilbene's conductive properties could be modulated by the amine group, and in medicinal chemistry, where the phenethylamine's biological activity could be fine-tuned by the stilbene's structural characteristics.

Historical Perspective on Related Chemical Scaffolds in Organic Synthesis

The history of organic synthesis is rich with the development of methods to create complex molecules from simpler starting materials. The two core scaffolds of Benzeneethanamine, 4-(2-phenylethenyl)-, phenethylamine (B48288) and stilbene, have been central to this history.

Phenethylamine and its derivatives have been known for over a century, with many, such as mescaline and dopamine, being identified as naturally occurring alkaloids with potent biological effects. The synthesis of substituted phenethylamines has long been a goal for medicinal chemists seeking to develop new drugs. acs.orgresearchgate.netnih.govwikipedia.orgacs.org Early synthetic methods often involved the reduction of nitrostyrenes or the Gabriel synthesis, but these methods were often limited in their scope and efficiency.

The synthesis of stilbenes has also been a long-standing challenge in organic chemistry. Early methods, such as the Perkin reaction, were often harsh and produced low yields. The development of the Wittig reaction in the 1950s provided a much more versatile and reliable method for creating carbon-carbon double bonds, and it quickly became a standard tool for stilbene synthesis. nih.govyoutube.comtamu.edu In more recent decades, the advent of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, has revolutionized stilbene synthesis, allowing for the creation of a vast array of substituted stilbenes with high efficiency and stereoselectivity. nih.govnih.govnih.govwikipedia.orgorgsyn.orgnih.govresearchgate.netwikipedia.org

The development of these powerful synthetic tools has made it possible to create complex molecules like Benzeneethanamine, 4-(2-phenylethenyl)- with a high degree of control over their structure and properties. This has opened the door to the systematic exploration of the chemical space around this and other hybrid molecules, paving the way for the discovery of new compounds with exciting potential applications.

Current Research Landscape and Significance of Phenethylamine and Stilbene Structural Motifs

The phenethylamine and stilbene structural motifs continue to be of great interest to researchers in a variety of fields. Phenethylamines are a cornerstone of medicinal chemistry, with many drugs on the market today containing this core structure. researchgate.netnih.govwikipedia.org Research in this area is focused on the development of new phenethylamine derivatives with improved selectivity for their biological targets and reduced side effects. The study of naturally occurring phenethylamines also continues to be an active area of research, with new compounds with interesting biological activities being discovered on a regular basis.

Stilbenes are also a hot topic in current research, largely due to the discovery of the potent biological activities of resveratrol (B1683913), a naturally occurring stilbene found in grapes and other plants. nih.govresearchgate.netnih.gov Resveratrol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, and it is currently being investigated as a potential treatment for a variety of diseases. nih.govresearchgate.netnih.govtandfonline.comfrontiersin.org This has spurred a great deal of interest in the synthesis and biological evaluation of other stilbene derivatives, with the goal of developing new drugs with improved efficacy and bioavailability. nih.govfrontiersin.org

The combination of the phenethylamine and stilbene motifs in a single molecule, as in Benzeneethanamine, 4-(2-phenylethenyl)-, is a particularly exciting area of research. These hybrid molecules have the potential to exhibit a unique combination of the biological activities of their parent scaffolds, and they may also have novel properties that are not seen in either of the individual components. For example, the stilbene moiety could be used to deliver the phenethylamine to a specific biological target, or the phenethylamine could be used to modulate the photoisomerization of the stilbene. The possibilities are vast, and the study of these hybrid molecules is still in its early stages.

Overview of Advanced Methodologies in Chemical Synthesis and Characterization Relevant to Benzeneethanamine, 4-(2-phenylethenyl)-

The synthesis and characterization of complex organic molecules like Benzeneethanamine, 4-(2-phenylethenyl)- requires a sophisticated toolkit of modern chemical techniques.

Synthesis:

The synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- would likely involve a multi-step process, drawing on the rich history of synthetic methods for both phenethylamines and stilbenes. One plausible approach would be to first synthesize a protected version of 4-aminophenethylamine, and then to use a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, to attach the styryl group. nih.govrsc.orgnih.govwikipedia.org Alternatively, a Wittig reaction could be used to form the stilbene double bond, followed by a reduction of a nitrile or nitro group to form the phenethylamine moiety. nih.govyoutube.comtamu.eduacs.org

| Reaction Name | Description | Relevance to Synthesis |

| Wittig Reaction | A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create a C=C double bond. | Can be used to form the stilbene double bond. nih.govyoutube.comtamu.eduacs.org |

| Heck Reaction | A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. | Can be used to couple a substituted styrene with an aryl halide. nih.govrsc.orgwikipedia.orgnih.gov |

| Suzuki Reaction | A palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | A versatile method for creating C-C bonds, including those in stilbenes. nih.govresearchgate.netwikipedia.org |

| Reductive Amination | The conversion of a carbonyl group to an amine via an imine intermediate. | A common method for synthesizing phenethylamines. |

Characterization:

Once synthesized, the structure and purity of Benzeneethanamine, 4-(2-phenylethenyl)- would need to be confirmed using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the connectivity of the atoms in the molecule, as well as the stereochemistry of the stilbene double bond. researchgate.netrsc.orgsemanticscholar.orgjchps.com Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can be used to further confirm its structure. mdpi.comresearchgate.netbohrium.comresearchgate.net Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule, such as the amine and the aromatic rings. nih.gov

| Technique | Information Provided |

| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework and stereochemistry. researchgate.netrsc.orgsemanticscholar.orgjchps.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns. mdpi.comresearchgate.netbohrium.comresearchgate.net |

| IR Spectroscopy | Identification of functional groups. nih.gov |

| X-ray Crystallography | Precise 3D structure of the molecule in the solid state. researchgate.net |

In addition to these experimental techniques, computational chemistry is playing an increasingly important role in the study of organic molecules. jstar-research.comaalto.fimit.edunih.gov Quantum mechanical calculations can be used to predict the structure, properties, and reactivity of molecules like Benzeneethanamine, 4-(2-phenylethenyl)-, which can help to guide the design of new synthetic routes and to understand the results of experimental studies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine |

InChI |

InChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2/b7-6- |

InChI Key |

BKOIAMMXTBGSGT-SREVYHEPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzeneethanamine, 4 2 Phenylethenyl

Retrosynthetic Analysis for Designing Novel Synthetic Pathways for the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

For Benzeneethanamine, 4-(2-phenylethenyl)-, several logical disconnections can be proposed. The most prominent approaches involve cleaving the principal carbon-carbon and carbon-nitrogen bonds.

C=C Bond Disconnection: The central double bond of the stilbene (B7821643) moiety is a prime candidate for disconnection. This leads to two aryl fragments that can be coupled using olefination or cross-coupling reactions. This strategy points towards synthons like a substituted benzaldehyde (B42025) and a benzylphosphonium ylide (for Wittig-type reactions) or a substituted styrene (B11656) and an aryl halide (for Heck-type reactions).

C-N Bond Disconnection: The bond between the nitrogen and the ethyl chain can be disconnected. This suggests a late-stage introduction of the amino group via reductive amination of a corresponding ketone or aldehyde. wikipedia.orgorganicreactions.org This approach is advantageous as it avoids potential complications with protecting the amine during the construction of the stilbene core.

Ar-C₂H₄N Disconnection: The bond between the aromatic ring and the ethylamine (B1201723) side chain can be broken. This simplifies the synthesis to creating a functionalized stilbene (e.g., 4-halostilbene or 4-formylstilbene) which then undergoes further reaction to append the aminoethyl group.

Functional Group Interconversion (FGI) is crucial for managing reactive groups. For instance, the aminoethyl group can be derived from other functionalities. A common precursor is a nitro group, which can be reduced to an amine. nih.gov For example, a (4-nitrostyryl)benzene intermediate could be synthesized, followed by reduction of the nitro group and subsequent elaboration to the aminoethyl chain. Another FGI strategy involves the reduction of a nitrile group to a primary amine.

| Retrosynthetic Strategy | Key Disconnection | Key Intermediate/Precursor | Subsequent Reaction |

| Strategy 1 | C=C bond of stilbene | 4-(2-Aminoethyl)benzaldehyde + Benzylphosphonium ylide | Wittig Reaction |

| Strategy 2 | C=C bond of stilbene | 4-Vinyl-benzeneethanamine + Aryl halide | Heck Reaction |

| Strategy 3 | C-N bond of side chain | 4-(2-Oxoethyl)stilbene | Reductive Amination |

| Strategy 4 | FGI Approach | 4-(2-Phenylethenyl)benzaldehyde | Reductive Amination |

The choice of starting materials is dictated by the chosen retrosynthetic pathway, aiming for commercial availability and cost-effectiveness.

For Stilbene Core Construction:

Wittig/HWE Pathway: Key starting materials include 4-substituted benzaldehydes and benzyl (B1604629) halides. To obtain the target molecule, one could start with 4-formylbenzaldehyde, build the stilbene core to get 4-(2-phenylethenyl)benzaldehyde, and then elaborate the formyl group. rsc.org Alternatively, a benzyl halide and a benzaldehyde bearing the aminoethyl precursor would be required.

Heck/Suzuki Pathway: This route utilizes styrenes and aryl halides or arylboronic acids. rsc.orgnih.gov For instance, the coupling of styrene with 4-iodobenzeneethanamine or the coupling of 4-aminostyrene with an aryl halide followed by N-alkylation are viable options. The availability of diverse substituted anilines and styrenes makes this a flexible approach. orgsyn.org

For Aminoethyl Side Chain Introduction:

Reductive Amination Pathway: The key intermediate is 4-(2-phenylethenyl)benzaldehyde. This can be reacted with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent. wikipedia.orgrsc.org

From a Nitrile: 4-(2-Phenylethenyl)benzyl cyanide serves as a synthon. The nitrile group can be reduced to the primary amine of the aminoethyl group.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency and atom economy. google.compatsnap.com While a direct three-component synthesis of the target molecule is not commonly reported, tandem or one-pot reactions that combine several steps are highly relevant.

A one-pot Wittig-Heck reaction sequence is a powerful strategy for stilbene synthesis. rsc.org In this approach, a styrene derivative is generated in situ via a Wittig reaction, which then immediately participates in a Mizoroki-Heck coupling with an aryl halide in the same reaction vessel. rsc.org This avoids the isolation of the potentially volatile or unstable styrene intermediate. Such a strategy could be adapted by reacting an appropriate aldehyde and phosphonium (B103445) salt to form a styrene precursor to the aminoethyl side chain, followed by a Heck coupling to complete the stilbene core. rsc.org

Carbon-Carbon Bond Forming Reactions in the Synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-

The formation of the diarylethene skeleton is the cornerstone of the synthesis. Olefination and palladium-catalyzed coupling reactions are the most prevalent and versatile methods for this transformation.

The Wittig reaction and its variants are fundamental for converting a carbonyl group into a carbon-carbon double bond. tamu.eduwiley-vch.de

The reaction involves a phosphorus ylide reacting with an aldehyde or ketone. tamu.edu The stereochemical outcome (E/Z ratio) of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

Non-stabilized ylides (with alkyl substituents on the carbanion) typically favor the Z-alkene via a kinetically controlled pathway.

Stabilized ylides (with electron-withdrawing groups like phenyl or ester) favor the thermodynamically more stable E-alkene. Since the target molecule is a stilbene derivative, a stabilized benzylphosphonium ylide is used, which generally provides the desired (E)-stilbene isomer.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions. wiley-vch.dejuliethahn.com The HWE reaction almost exclusively produces the E-alkene, making it a highly reliable method for synthesizing trans-stilbenes. nih.gov The byproducts are water-soluble phosphate (B84403) esters, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. juliethahn.com

| Olefination Reaction | Reagents | Typical Stereoselectivity for Stilbenes | Advantages | Disadvantages |

| Wittig Reaction | Aldehyde, Benzyltriphenylphosphonium (B107652) halide, Base (e.g., n-BuLi, NaH) | Good E-selectivity with stabilized ylides | Widely applicable, versatile | Byproduct (triphenylphosphine oxide) can complicate purification |

| Horner-Wadsworth-Emmons | Aldehyde, Benzylphosphonate ester, Base (e.g., NaH, KOt-Bu) | Excellent E-selectivity (>95%) nih.gov | High E-stereoselectivity, water-soluble byproduct | Phosphonate esters are less commercially available than phosphonium salts |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C double bond of the stilbene core.

Mizoroki-Heck Reaction: This reaction couples an aryl halide with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base. wikipedia.org The synthesis of (E)-stilbenes is often achieved with high stereoselectivity. nih.gov The reaction can be performed by coupling a styrene derivative bearing the aminoethyl precursor with an aryl halide, or vice-versa. The Heck-Matsuda reaction, using aryldiazonium salts instead of aryl halides, offers another mild and efficient alternative. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. nih.govmdpi.com To form the stilbene linkage, one could couple a styrylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. nih.govresearchgate.net

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. A stilbene can be synthesized by coupling phenylacetylene (B144264) with a substituted aryl halide, followed by stereoselective reduction (e.g., using a Lindlar catalyst for the Z-isomer or dissolving metal reduction for the E-isomer) of the resulting alkyne. nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features |

| Mizoroki-Heck | Aryl Halide/Triflate | Styrene derivative | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Good for direct arylation of alkenes, typically yields E-isomer. wikipedia.orgnih.gov |

| Suzuki-Miyaura | Arylboronic acid | Vinyl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance, stereospecific. nih.govorganic-chemistry.org |

| Sonogashira | Phenylacetylene | Aryl Halide | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Forms a C(sp)-C(sp²) bond, requires subsequent reduction to alkene. nih.gov |

Alkylation and Arylation Strategies for the Ethanamine Chain

While direct alkylation and arylation of the ethanamine chain of the pre-formed Benzeneethanamine, 4-(2-phenylethenyl)- scaffold are not the most common primary synthetic routes, the principles of these reactions are fundamental in analogous synthetic strategies. Direct alkylation of amines with alkyl halides can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com

A more controlled approach involves the arylation of protected phenethylamines. For instance, palladium-catalyzed meta-selective C-H arylation of nosyl-protected phenethylamines has been demonstrated. nih.gov This method utilizes a combination of norbornene and pyridine-based ligands to direct the arylation to the meta position of the phenethylamine (B48288) ring. nih.gov While this specific example focuses on the phenyl ring of the phenethylamine moiety, it highlights the potential of directed C-H activation for functionalizing similar scaffolds. A variety of aryl iodides are well-tolerated in this type of reaction. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Potential Application |

| C-H Arylation | Pd(OAc)₂, Pyridine-based ligand, Norbornene, AgOAc | Meta-selective arylation of protected phenethylamines. nih.gov | Functionalization of the aromatic rings of the stilbene core. |

Amine Formation Methodologies for the Benzeneethanamine, 4-(2-phenylethenyl)- Scaffold

The introduction of the amine group is a critical step in the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-. Several methodologies can be employed to achieve this transformation efficiently.

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds. wikipedia.orgunive.it This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-, this would typically involve the reductive amination of 4-(2-phenylethenyl)phenylacetaldehyde with ammonia or an ammonia equivalent.

The reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and a suitable reducing agent are combined. unive.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Not sensitive to water; selectively reduces imines over aldehydes. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Sensitive to water; not compatible with methanol. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both aldehydes and ketones; typically added after imine formation is complete. wikipedia.orgcommonorganicchemistry.com |

Nucleophilic substitution is another fundamental strategy for amine synthesis. This can involve the reaction of an alkyl halide with an amine or ammonia. In the context of synthesizing Benzeneethanamine, 4-(2-phenylethenyl)-, a plausible route would be the reaction of a 4-(2-phenylethenyl)phenethyl halide with an amine source. However, as previously mentioned, controlling the degree of alkylation can be problematic. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) can also be employed, where a leaving group on an aromatic ring is displaced by a nucleophile. youtube.com For this to be effective, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com

Mechanochemical methods for nucleophilic substitution of alcohols have also been developed, offering a solvent-free alternative. chemrxiv.org This involves the activation of an alcohol with a reagent like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) followed by reaction with an amine. chemrxiv.org

Modern synthetic chemistry offers several advanced techniques for amine formation. These methods often provide greater efficiency, selectivity, and functional group tolerance. While specific applications to Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented, analogous transformations on similar molecules are prevalent.

Catalytic Approaches in the Synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-

Catalysis, particularly using transition metals, plays a pivotal role in the efficient construction of complex molecules like Benzeneethanamine, 4-(2-phenylethenyl)-.

The synthesis of the stilbene core of Benzeneethanamine, 4-(2-phenylethenyl)- can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Heck, Suzuki, and Stille couplings are powerful tools for forming the aryl-alkene bond.

Furthermore, palladium catalysis is instrumental in forming aryl-amine bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. This methodology could be applied to couple a suitably functionalized stilbene precursor with an amine. The use of bulky biarylphosphine ligands is often crucial for the success of these reactions. organic-chemistry.org

Recent advancements have also focused on the use of other transition metals, such as copper, in catalytic amination reactions. mdpi.com These methods contribute to the growing toolbox for the synthesis of arylethylamines. researchgate.netnih.gov

| Reaction | Catalyst System | Bond Formed | Relevance |

| Heck Coupling | Pd catalyst, base | Aryl-Alkene | Formation of the stilbene backbone. |

| Suzuki Coupling | Pd catalyst, base, organoboron reagent | Aryl-Aryl or Aryl-Alkene | Formation of the stilbene backbone. |

| Buchwald-Hartwig Amination | Pd catalyst, bulky phosphine (B1218219) ligand, base | Aryl-Amine | Introduction of the amine functionality onto the aromatic scaffold. |

Organocatalysis in Stereoselective Synthesis of Analogues

While specific organocatalytic methods for the direct stereoselective synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented, the principles of organocatalysis have been successfully applied to the synthesis of chiral stilbene analogues, particularly vicinal diamines. These methods provide a framework for the potential synthesis of chiral derivatives of the target compound.

One notable approach involves the aza-Henry (nitro-Mannich) reaction, which can be rendered highly diastereo- and enantioselective through the use of chiral organocatalysts. For instance, chiral bis(amidine) catalysts have been effectively employed in the addition of aryl nitromethanes to N-protected aryl aldimines. This reaction furnishes chiral β-amino nitroalkanes, which are valuable precursors to unsymmetrical cis-stilbene (B147466) diamines upon reduction of the nitro group. nih.gov The significance of this method lies in its ability to establish two contiguous stereocenters with high levels of control, offering a pathway to enantiomerically enriched stilbene diamine scaffolds. nih.gov

Table 1: Representative Organocatalytic Aza-Henry Reaction for the Synthesis of a Stilbene Diamine Precursor nih.gov

| Entry | Aryl Nitromethane | Aryl Aldimine | Catalyst Loading (mol%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Phenylnitromethane | N-Boc-benzaldimine | 10 | >95:5 | 98 |

| 2 | 4-Chlorophenylnitromethane | N-Boc-benzaldimine | 10 | >95:5 | 97 |

This table presents representative data for the synthesis of precursors to stilbene diamine analogues, illustrating the potential of organocatalysis in achieving high stereoselectivity.

Adapting this methodology to synthesize analogues of Benzeneethanamine, 4-(2-phenylethenyl)- would involve the use of appropriately substituted starting materials. For example, a reaction between a protected 4-(nitromethyl)benzeneethanamine and a suitable benzaldehyde derivative under the influence of a chiral organocatalyst could potentially yield a chiral precursor to the target molecule. Further research in this area could lead to the development of direct and efficient stereoselective routes.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- has not been reported, biotransformations of other stilbene compounds have been demonstrated, suggesting potential applicability to this class of molecules.

Microbial transformations, for instance, have been utilized to modify the structure of naturally occurring stilbenes like resveratrol (B1683913) and piceatannol. The fungus Beauveria bassiana has been shown to catalyze the glycosylation of these stilbenes, producing novel stilbene methylglucosides. frontiersin.org This highlights the ability of microorganisms to perform regioselective transformations on the stilbene scaffold under mild, environmentally friendly conditions. frontiersin.org

Enzymatic hydroxylations of trans-stilbene (B89595) have also been studied using liver microsomes, demonstrating the potential for selective C-H functionalization. nih.gov These enzymatic systems can introduce hydroxyl groups at specific positions on the aromatic rings, a transformation that can be challenging to achieve with high selectivity using conventional chemical methods. nih.gov

Table 2: Examples of Biocatalytic Transformations of Stilbenes

| Substrate | Biocatalyst/Enzyme | Transformation | Product(s) | Reference |

|---|---|---|---|---|

| Resveratrol | Beauveria bassiana | Glycosylation | Resveratrol methylglucosides | frontiersin.org |

| Piceatannol | Beauveria bassiana | Glycosylation | Piceatannol methylglucosides | frontiersin.org |

For a molecule like Benzeneethanamine, 4-(2-phenylethenyl)-, biocatalytic methods could potentially be explored for late-stage functionalization, such as selective hydroxylation of the aromatic rings or modification of the aminoethyl side chain. The high stereoselectivity of enzymes could also be harnessed to resolve racemic mixtures or to create chiral analogues.

Green Chemistry Principles in Benzeneethanamine, 4-(2-phenylethenyl)- Synthesis

The application of green chemistry principles to the synthesis of stilbene derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- through various strategies.

Solvent-Free and Microwave-Assisted Synthetic Routes

Traditional methods for stilbene synthesis often rely on volatile organic solvents and long reaction times. The development of solvent-free and microwave-assisted protocols offers significant advantages in terms of reduced waste, energy efficiency, and faster reaction rates. tsijournals.com

Microwave-assisted organic synthesis has been successfully employed for the preparation of various stilbene derivatives. For example, the Perkin reaction, used to synthesize trans-4-nitrostilbenes, has been shown to proceed in good yields under microwave irradiation within minutes in the absence of a solvent. researchgate.net Similarly, the Knoevenagel condensation, another important carbon-carbon bond-forming reaction for stilbene synthesis, can be efficiently carried out under solvent-free conditions using microwave activation. mdpi.comoatext.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Stilbene Derivative

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Perkin Reaction | Conventional Heating (90°C) | 6 hours | Moderate | researchgate.net |

| Perkin Reaction | Microwave Irradiation (Solvent-Free) | 10 minutes | Good | researchgate.net |

| Knoevenagel Condensation | Conventional Heating in Solvent | 15-24 hours | Variable | oatext.com |

These examples demonstrate the potential for developing more sustainable synthetic routes to Benzeneethanamine, 4-(2-phenylethenyl)- by adapting established reactions like the Wittig, Heck, or McMurry reactions to solvent-free and microwave-assisted conditions. nih.govresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Reactions with high atom economy are desirable as they generate less waste.

In the context of stilbene synthesis, different reactions exhibit varying levels of atom economy. For example, addition reactions, such as the bromination of stilbene, can have a high theoretical atom economy as all atoms from the reactants are incorporated into the product. brainly.com However, many classical named reactions for stilbene synthesis, such as the Wittig reaction, have inherently poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine oxide). primescholars.com

Table 4: Atom Economy of Common Reactions for Stilbene Synthesis

| Reaction Type | Key Reactants | Major Byproduct | Atom Economy |

|---|---|---|---|

| Heck Coupling | Aryl halide, Alkene | Salt | Moderate to High |

| Suzuki Coupling | Aryl boronic acid, Aryl halide | Boronate and halide salts | Moderate |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Phosphine oxide | Low |

Sustainable Reagent Selection and Waste Minimization

The choice of reagents and the minimization of waste are critical aspects of green chemistry. In stilbene synthesis, this can be addressed by replacing hazardous reagents with more benign alternatives and by developing catalytic processes that reduce the generation of stoichiometric waste.

For instance, in McMurry coupling reactions for stilbene synthesis, traditional reagents like TiCl4 can be hazardous. Research has explored the use of more economical and less hazardous catalysts like ZnCl2. chemrxiv.orgchemrxiv.org The use of catalytic amounts of reagents instead of stoichiometric amounts is a key strategy for waste reduction. Palladium-catalyzed reactions like the Heck and Suzuki couplings are often preferred for stilbene synthesis due to their high efficiency and the low catalyst loadings required. researchgate.net

Furthermore, minimizing the use of protecting groups and purification steps can significantly reduce waste generation. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a more sustainable synthesis of Benzeneethanamine, 4-(2-phenylethenyl)-.

Mechanistic Investigations of Chemical Transformations Involving Benzeneethanamine, 4 2 Phenylethenyl

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of Benzeneethanamine, 4-(2-phenylethenyl)- can be envisaged through several established synthetic routes that form the stilbene (B7821643) core, followed by or incorporating the introduction of the ethanamine side chain. Key among these are olefination reactions and palladium-catalyzed cross-coupling reactions.

Electron Flow and Transition State Analysis

A primary method for constructing the stilbene (E)-1,2-diphenylethene backbone is the Wittig reaction. nih.govyoutube.com This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a 4-substituted stilbene derivative, the reaction would likely involve a substituted benzyltriphenylphosphonium (B107652) salt and a substituted benzaldehyde (B42025).

The mechanism of the Wittig reaction has been a subject of considerable discussion, with the currently accepted model involving a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. pitt.educhem-station.com The electron flow in the transition state involves the nucleophilic attack of the ylide carbon on the carbonyl carbon, with a simultaneous attack of the carbonyl oxygen on the phosphorus atom. youtube.com

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. For non-stabilized ylides, the reaction is typically kinetically controlled, leading to the cis or (Z)-alkene. This is attributed to a puckered, early transition state that minimizes steric interactions between the substituents. pitt.edu In contrast, stabilized ylides, which would be relevant in the synthesis of many stilbene derivatives, often favor the trans or (E)-alkene due to a reversible initial addition and thermodynamic control that favors the more stable trans product. chem-station.com The transition state in this case is thought to be more planar. pitt.edu

Another powerful method for stilbene synthesis is the Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene. nih.govrsc.org The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) species.

Coordination of the alkene to the Pd(II) complex.

Migratory insertion of the alkene into the Pd-aryl bond.

β-Hydride elimination to form the stilbene product and a palladium-hydride species.

Reductive elimination of HX from the palladium-hydride species, regenerating the Pd(0) catalyst.

The electron flow in these steps involves the movement of electrons from the palladium center to the aryl halide in the oxidative addition step, and a concerted movement of electrons in the migratory insertion and β-hydride elimination steps. The transition states of these steps are complex and have been the subject of computational studies.

Intermediate Characterization in Reaction Pathways

Direct observation and characterization of intermediates in these reactions are often challenging due to their transient nature. In the Wittig reaction, the four-membered oxaphosphetane ring is a key intermediate. youtube.com While generally unstable, some derivatives have been characterized by NMR spectroscopy at low temperatures. pitt.edu The existence of betaine (B1666868) intermediates, once postulated, is now considered less likely for salt-free conditions. chem-station.com

In palladium-catalyzed reactions like the Heck and Suzuki-Miyaura reactions, the intermediates are organopalladium species within the catalytic cycle. These include Pd(0) and Pd(II) complexes. While direct characterization of all intermediates in a specific catalytic cycle can be difficult, model complexes and spectroscopic studies (e.g., NMR, X-ray crystallography of stable analogs) have provided significant insight into their structures and reactivity. For example, the oxidative addition products of aryl halides to Pd(0) complexes are well-characterized.

Reactivity of the Ethanamine Moiety in Benzeneethanamine, 4-(2-phenylethenyl)-

The ethanamine side chain in Benzeneethanamine, 4-(2-phenylethenyl)- is expected to exhibit reactivity typical of a primary amine, although this can be modulated by the electronic properties of the large stilbene substituent.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. This allows it to react with a variety of electrophiles. The nucleophilicity of this amine is expected to be similar to that of benzylamine, as the amino group is attached to a benzylic-type carbon, and the phenyl rings are not directly conjugated with the nitrogen lone pair. quora.com Therefore, delocalization of the lone pair into the aromatic system is not a significant factor, in contrast to aniline (B41778) where the lone pair is delocalized, reducing its nucleophilicity.

The stilbene moiety, being a large, conjugated system, may have some electronic influence on the amine's reactivity. Depending on the substituents on the phenyl rings of the stilbene core, the electron density at the benzylic position could be subtly altered, thereby influencing the nucleophilicity of the amine.

Common reactions involving the nucleophilic amine group would include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with carbonyls: Formation of imines (Schiff bases) with aldehydes and ketones. nih.gov

Amine Derivatization Mechanisms

Derivatization of the primary amine group is a common strategy for analysis or to modify the properties of the molecule. sigmaaldrich.com The mechanisms of these reactions are well-established.

Acylation: The reaction with an acyl chloride, for example, proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable amide.

Reaction with Fluorogenic Reagents: For analytical purposes, primary amines are often derivatized with fluorogenic reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comlibretexts.org

OPA Derivatization: OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. The mechanism involves the initial formation of an imine between the amine and one of the aldehyde groups of OPA. This is followed by an intramolecular cyclization and reaction with the thiol to form the stable, fluorescent product.

FMOC-Cl Derivatization: FMOC-Cl reacts with primary and secondary amines to form a highly fluorescent carbamate. The reaction is a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the displacement of the chloride ion.

Reactivity of the (2-phenylethenyl) Moiety in Benzeneethanamine, 4-(2-phenylethenyl)-

The carbon-carbon double bond in the (2-phenylethenyl) moiety is a key site of reactivity, susceptible to a range of addition and rearrangement reactions.

Electrophilic Additions to the Alkene Bond

The alkene bond in Benzeneethanamine, 4-(2-phenylethenyl)- can undergo electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is governed by the relative stability of the possible carbocation intermediates. In the case of Benzeneethanamine, 4-(2-phenylethenyl)-, the phenyl groups attached to the double bond can stabilize an adjacent positive charge through resonance.

For instance, the bromination of stilbene derivatives is a well-studied electrophilic addition reaction. The reaction proceeds through a bromonium ion or a carbocation intermediate, depending on the substituents on the aromatic rings. While specific studies on the bromination of Benzeneethanamine, 4-(2-phenylethenyl)- are not extensively documented in readily available literature, the behavior of similar aminostilbene (B8328778) derivatives suggests that the reaction would proceed readily. The amino group, being electron-donating, would enhance the nucleophilicity of the double bond, facilitating the attack on the electrophile.

| Electrophile | Reagent | Solvent | Product(s) | Observations |

| Br₂ | Br₂ | CCl₄ | 1,2-Dibromo-1-phenyl-2-(4-aminophenylethyl)ethane | Expected to proceed readily due to the electron-rich nature of the alkene. |

| HBr | HBr | Acetic Acid | 1-Bromo-1-phenyl-2-(4-aminophenylethyl)ethane | Follows Markovnikov's rule, with the bromide adding to the more substituted carbon of the double bond. |

| H₂O/H⁺ | H₂SO₄ (aq) | Dioxane | 1-Phenyl-2-(4-aminophenylethyl)ethane-1,2-diol | Acid-catalyzed hydration leading to a diol. |

Table 1: Representative Electrophilic Addition Reactions

Cycloaddition Reactions and Pericyclic Processes

The alkene moiety of Benzeneethanamine, 4-(2-phenylethenyl)- can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound. These reactions are often concerted, proceeding through a cyclic transition state.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The stilbene double bond in Benzeneethanamine, 4-(2-phenylethenyl)- can act as a dienophile, particularly when reacted with electron-rich dienes, as the phenyl groups are somewhat electron-withdrawing.

Another important class of pericyclic reactions for stilbene derivatives is photochemical [2+2] cycloaddition. Upon irradiation with UV light, two molecules of the stilbene derivative can react to form a cyclobutane (B1203170) ring. This reaction is a powerful tool for the synthesis of cyclobutane-containing compounds. Studies on aminostilbenes have shown that they can undergo such photochemical cycloadditions.

| Reaction Type | Reactant(s) | Conditions | Product Type |

| [4+2] Cycloaddition | with 1,3-Butadiene | Heat | Tetrahydrobiphenyl derivative |

| [2+2] Photocycloaddition | Self-dimerization | UV light | Cyclobutane derivative |

| 1,3-Dipolar Cycloaddition | with a Nitrile Oxide | Room Temperature | Isoxazoline derivative |

Table 2: Examples of Cycloaddition and Pericyclic Reactions

Olefin Metathesis and its Applications

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. This reaction can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

The (2-phenylethenyl) group of Benzeneethanamine, 4-(2-phenylethenyl)- can participate in cross-metathesis reactions with other olefins. For example, reaction with a vinylsilane in the presence of a Grubbs' catalyst can lead to the formation of new silylated stilbene derivatives. The success of olefin metathesis involving substrates with amine functionalities can sometimes be challenging due to potential catalyst inhibition by the Lewis basic nitrogen atom. However, the use of appropriate catalysts and reaction conditions can overcome this limitation.

| Metathesis Type | Reaction Partner | Catalyst | Product Type |

| Cross-Metathesis | Styrene (B11656) | Grubbs' 2nd Gen. | Substituted stilbene |

| Cross-Metathesis | Ethylene (Ethenolysis) | Grubbs-Hoveyda Cat. | 4-Vinylaniline derivative |

| Ring-Closing Metathesis | N-allyl-N-(4-styryl)amine | Grubbs' Catalyst | Dihydroazepine derivative |

Table 3: Potential Applications of Olefin Metathesis

Aromatic Reactivity of the Benzene (B151609) Ring in Benzeneethanamine, 4-(2-phenylethenyl)-

The benzene ring bearing the aminoethyl substituent is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkylamine group.

Electrophilic Aromatic Substitution Patterns

The aminoethyl group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. To control the regioselectivity and prevent side reactions, the amino group is often protected, for example, by acylation to form an amide. The N-acetyl group is still activating and ortho-, para-directing, but less so than the free amino group, which can help to prevent polysubstitution.

The electrophilic nitration of 4-acetylaminostilbene, a closely related derivative, would be expected to yield a mixture of ortho- and para-nitro products relative to the acetylamino group. The steric hindrance from the bulky (2-phenylethenyl) group might influence the ortho/para ratio.

Functionalization of the Benzene Nucleus

The activated nature of the benzene ring allows for a variety of functionalization reactions. These reactions are crucial for the synthesis of more complex derivatives with potentially interesting biological or material properties.

Friedel-Crafts acylation is a key method for introducing acyl groups onto an aromatic ring. Direct Friedel-Crafts reactions on anilines are often problematic due to the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group as an amide is typically employed. The acylation of N-acetylated Benzeneethanamine, 4-(2-phenylethenyl)- would be expected to occur at the positions ortho to the activating acetylamino group.

| Reaction | Reagent(s) | Conditions | Major Product(s) |

| Nitration (of N-acetyl derivative) | HNO₃, H₂SO₄ | 0 °C | 2-Nitro-4-(2-phenylethenyl)benzeneethanamine (acetylated) |

| Bromination (of N-acetyl derivative) | Br₂, FeBr₃ | CH₂Cl₂ | 2-Bromo-4-(2-phenylethenyl)benzeneethanamine (acetylated) |

| Friedel-Crafts Acylation (of N-acetyl derivative) | CH₃COCl, AlCl₃ | CS₂ | 2-Acetyl-4-(2-phenylethenyl)benzeneethanamine (acetylated) |

Table 4: Functionalization of the Benzene Nucleus via Electrophilic Aromatic Substitution

Chemo- and Regioselectivity in Reactions of Benzeneethanamine, 4-(2-phenylethenyl)-

The chemical behavior of Benzeneethanamine, 4-(2-phenylethenyl)-, a molecule possessing two key reactive sites—the nucleophilic amino group and the electron-rich carbon-carbon double bond of the stilbene core—presents interesting challenges and opportunities in synthetic chemistry. The selective transformation of one functional group in the presence of the other, known as chemoselectivity, and the specific orientation of addition reactions to the double bond, or regioselectivity, are governed by the electronic properties of the molecule and the nature of the reagents employed.

Chemoselectivity: Targeting the Amino Group vs. the Alkene

The presence of both an amine and an alkene allows for selective reactions depending on the chosen reagents and conditions. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, while the π-system of the stilbene double bond is susceptible to electrophilic attack.

Reactions Targeting the Amino Group:

The amino group can be selectively modified without affecting the stilbene double bond. N-alkylation, for instance, has been demonstrated with high chemoselectivity. In a study involving the manganese-catalyzed N-alkylation of 4-aminostilbene (B1224771), a close analog of the title compound, various primary alcohols were used to introduce alkyl groups onto the nitrogen atom. This transformation proceeded with excellent yields, and crucially, the carbon-carbon double bond remained intact. This highlights the ability to selectively functionalize the amino group in the presence of the alkene. beyondbenign.org

The reaction demonstrates that the nucleophilicity of the amine can be harnessed for synthetic modifications without interference from the π-bond of the stilbene moiety. This selectivity is vital for the synthesis of more complex derivatives where the stilbene core is required for other properties.

| Amine Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 4-Aminostilbene | Benzyl (B1604629) alcohol | N-Benzyl-4-aminostilbene | 97 |

| 4-Aminostilbene | 1-Butanol | N-Butyl-4-aminostilbene | 92 |

| 4-Aminostilbene | 1-Octanol | N-Octyl-4-aminostilbene | 88 |

| 4-Aminostilbene | 2-Furfuryl alcohol | N-(Furan-2-ylmethyl)-4-aminostilbene | 91 |

| 4-Aminostilbene | 2-Thiophenemethanol | N-(Thiophen-2-ylmethyl)-4-aminostilbene | 93 |

Reactions Targeting the Alkene (or its Precursor):

Conversely, it is possible to modify the stilbene system while leaving the amino functionality (or a precursor) untouched. A notable example is the chemoselective reduction of 4-nitrostilbenes. The nitro group can be selectively reduced to an amino group using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon, without affecting the integrity of the carbon-carbon double bond. This demonstrates that the double bond can be preserved while transformations are carried out at the para-position of the phenyl ring.

Furthermore, the double bond itself can be the target of reactions. For instance, the epoxidation of the stilbene double bond is a known metabolic pathway for aminostilbenes, indicating that the alkene can be selectively oxidized. rsc.orgcentre.edu In such reactions, the amino group is often protected, for example as an acetamide, to prevent its oxidation and to modulate the electronic properties of the molecule.

Regioselectivity in Electrophilic Additions to the Double Bond

When an unsymmetrical electrophile adds across the carbon-carbon double bond of Benzeneethanamine, 4-(2-phenylethenyl)-, the question of regioselectivity arises. The addition can theoretically result in two different constitutional isomers. The outcome is dictated by the relative stability of the possible carbocation intermediates formed during the reaction, a principle often summarized by Markovnikov's rule.

The amino group (or the ethylamine (B1201723) group) is a powerful electron-donating group, which activates the phenyl ring it is attached to. This electronic effect is transmitted through the conjugated π-system of the stilbene. In an electrophilic addition to the double bond, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation.

Considering the structure of Benzeneethanamine, 4-(2-phenylethenyl)-, the double bond is positioned between the α-carbon (adjacent to the unsubstituted phenyl ring) and the β-carbon (adjacent to the 4-ethylaminephenyl ring). The electron-donating 4-ethylaminephenyl group will stabilize a positive charge on the adjacent β-carbon through resonance. Therefore, an electrophile (E⁺) is expected to attack the α-carbon, leading to the formation of a carbocation at the β-position, which is stabilized by the electron-donating substituent. The subsequent attack of a nucleophile (Nu⁻) will then occur at this β-carbon.

This predicted regioselectivity is supported by studies on related systems. For example, in the hydrolysis of N-(Sulfonatooxy)-N-acetyl-4-aminostilbene, which generates an electrophilic intermediate, the predominant site of nucleophilic attack by azide (B81097) or water was found to be the β-vinyl carbon. acs.org This strongly suggests that a positive charge is more favorably located at this position, thus guiding the regiochemical outcome of the reaction.

Therefore, the electrophilic addition of a generic reagent E-Nu to Benzeneethanamine, 4-(2-phenylethenyl)- is expected to proceed with high regioselectivity, yielding the product where the electrophile is bonded to the α-carbon and the nucleophile is bonded to the β-carbon. This follows the general principles of electrophilic additions to activated styrene systems, where the formation of the more stable benzylic carbocation directs the regiochemical outcome.

Derivatization Strategies and Analogues of Benzeneethanamine, 4 2 Phenylethenyl

Synthesis of Substituted Benzeneethanamine, 4-(2-phenylethenyl)- Analogues

The generation of analogues of Benzeneethanamine, 4-(2-phenylethenyl)- involves a variety of synthetic methodologies that allow for precise structural modifications. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Modification of the Phenylethenyl Moiety

Olefin Synthesis Reactions: The central double bond of the stilbene (B7821643) unit is commonly constructed using classic olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful tools for this purpose, reacting a substituted benzylphosphonium salt or phosphonate (B1237965) ester with a 4-substituted benzaldehyde (B42025). nih.govwiley-vch.de The Mizoroki-Heck reaction provides another route, typically coupling a styrenic precursor with an aryl halide. rsc.org The Suzuki-Miyaura cross-coupling reaction has also been employed for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

| Reaction | Reactants | Key Features |

| Wittig Reaction | Benzylphosphonium ylide and Benzaldehyde | Can produce both E and Z isomers, though stereoselectivity can be controlled. youtube.comtamu.edu |

| Horner-Wadsworth-Emmons | Benzylphosphonate ester and Benzaldehyde | Often provides higher yields of the E-isomer (trans). wiley-vch.de |

| Mizoroki-Heck Reaction | Styrene (B11656) and Aryl halide | Palladium-catalyzed reaction, generally good for trans-stilbene (B89595) synthesis. rsc.org |

| Suzuki-Miyaura Coupling | (E)-2-phenylethenylboronic acid pinacol (B44631) ester and Aryl bromide | Palladium-catalyzed, allows for stereochemical retention. nih.gov |

Reactions of the Alkene Double Bond: Once the stilbene core is in place, the double bond itself can be further functionalized.

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) or other oxidizing agents can convert the double bond into an epoxide. wikipedia.orgwvu.edu This introduces a reactive three-membered ring that can be opened by various nucleophiles to generate a diverse array of 1,2-difunctionalized analogues. The epoxidation of the stilbene double bond is also a known metabolic pathway for aminostilbene (B8328778) compounds. nih.gov

Dihydroxylation: The double bond can be converted to a vicinal diol using reagents like osmium tetroxide (Upjohn dihydroxylation) or potassium permanganate. wikipedia.org Asymmetric dihydroxylation methods can be used to control the stereochemistry of the resulting diol.

Reduction: Catalytic hydrogenation of the double bond can yield the corresponding 1,2-diphenylethane (B90400) analogue, providing a more flexible and saturated linker between the two aromatic rings.

Substituent Effects on the Benzene (B151609) Ring

The electronic nature of the benzene rings can be modulated by the introduction of various substituents, which in turn can influence the reactivity and potential biological interactions of the molecule. Substituents are generally classified as either activating or deactivating groups, and they also direct the position of further electrophilic aromatic substitution (EAS). vedantu.comlumenlearning.comlumenlearning.com

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comquora.com They typically direct incoming electrophiles to the ortho and para positions. leah4sci.comchemistrysteps.commasterorganicchemistry.com Examples include:

-OH (hydroxyl)

-OR (alkoxy)

-NH₂ (amino)

-Alkyl groups

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less reactive in EAS. chemistrysteps.comslideshare.net Most deactivating groups are meta-directors. chemistrysteps.com Common deactivating groups include:

-NO₂ (nitro)

-CN (cyano)

-C(O)R (carbonyl)

-SO₃H (sulfonic acid)

Halogens (-F, -Cl, -Br, -I): Halogens are an exception as they are deactivating yet are ortho, para-directing. masterorganicchemistry.com

The introduction of these substituents can be achieved through standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The choice of substituent can be guided by the desire to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

| Substituent Type | Effect on Reactivity (EAS) | Directing Effect | Examples |

| Strongly Activating | Increases | Ortho, Para | -NH₂, -OH, -OR |

| Moderately Activating | Increases | Ortho, Para | -NHCOR, -OCOR |

| Weakly Activating | Increases | Ortho, Para | -Alkyl |

| Weakly Deactivating | Decreases | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Decreases | Meta | -C(O)R, -SO₃H, -CN |

| Strongly Deactivating | Decreases | Meta | -NO₂, -NR₃⁺, -CF₃ |

Functionalization of the Ethanamine Nitrogen

The primary amine of the ethanamine side chain is a versatile functional handle for derivatization.

N-Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines using alkyl halides or via reductive amination with aldehydes or ketones. nih.gov A clean method for N-alkylation of phenethylamines using alcohols as alkylating agents has been developed, proceeding through an iridium-catalyzed "borrowing hydrogen" mechanism. bath.ac.ukresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation can alter the basicity of the nitrogen and introduce a variety of new functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond donors and may impart different biological properties compared to the parent amine.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones can form imines, which can serve as intermediates for further reactions or be of interest in their own right. nih.gov

Heterocyclic Ring Incorporations and Modifications

Replacing one or both of the phenyl rings with heterocyclic systems is a common strategy in medicinal chemistry to modulate biological activity, improve physicochemical properties, and explore novel chemical space. This approach, often referred to as bioisosteric replacement, can introduce new hydrogen bonding opportunities, alter metabolic profiles, and fine-tune the electronic character of the molecule.

For instance, stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess fungicidal activity. nih.gov The synthesis of such analogues often involves multi-step sequences where the heterocyclic core is constructed prior to its incorporation into the stilbene-like framework via cross-coupling reactions. Other heterocycles that could potentially be incorporated include pyridine, pyrimidine, thiophene, and furan, each offering a unique set of properties.

Stereochemical Control in Derivative Synthesis

The double bond of the phenylethenyl moiety can exist as either the (E) (trans) or (Z) (cis) isomer. These geometric isomers can have significantly different biological activities. rsc.org Therefore, stereochemical control during synthesis is of paramount importance.

The Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-isomer. nih.gov

The Wittig reaction can be tuned to favor either the (E)- or (Z)-isomer depending on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. youtube.comtamu.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , can proceed with high stereochemical retention, allowing for the synthesis of pure (E)-stilbenes from (E)-vinylboronic esters. nih.gov

Post-synthetic isomerization of a mixture of isomers can be achieved, for example, through photochemical methods or iodine-catalyzed isomerization. wikipedia.org

Design Principles for New Chemical Entities Based on the Benzeneethanamine, 4-(2-phenylethenyl)- Scaffold

The design of new molecules based on this scaffold is guided by the principles of medicinal chemistry, aiming to optimize biological activity while maintaining favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the three key regions of the molecule (phenylethenyl moiety, benzene rings, and ethanamine nitrogen) allows for the elucidation of SAR. For example, studies on other stilbene derivatives have shown that the type and position of substituents on the aromatic rings significantly affect their biological activities. nih.govacs.org

Pharmacophore Modeling: Once a set of active analogues has been identified, computational methods can be used to develop a pharmacophore model. plos.orgnih.gov This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can then be used to virtually screen for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Scaffold Hopping: This strategy involves replacing the core stilbene-phenethylamine scaffold with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties, such as enhanced novelty, better synthetic accessibility, or a more favorable intellectual property position.

By employing these derivatization strategies and design principles, the Benzeneethanamine, 4-(2-phenylethenyl)- scaffold can be systematically explored to develop new chemical entities with tailored properties.

Computational Chemistry and Theoretical Studies on Benzeneethanamine, 4 2 Phenylethenyl

Theoretical Predictions of Reactivity and Reaction PathwaysThere is no available literature containing theoretical predictions of reactivity, such as Fukui function analysis, or proposed reaction pathways based on computational models for Benzeneethanamine, 4-(2-phenylethenyl)-.

Transition State Modeling and Activation Energy Calculations

The study of chemical reactions involving Benzeneethanamine, 4-(2-phenylethenyl)-, such as its synthesis, degradation, or isomerization, relies on identifying the transition state (TS)—the highest energy point along the reaction coordinate. Locating this structure is crucial for calculating the activation energy (Ea), which determines the reaction rate.

A common reaction to study for this molecule would be the cis-trans isomerization around the carbon-carbon double bond of the stilbene (B7821643) group, a process that can be initiated thermally or photochemically. Computational methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)), would be employed to model this process. Researchers would first optimize the geometries of the ground state reactants (e.g., the trans-isomer) and the final products (e.g., the cis-isomer). Subsequently, a transition state search algorithm (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) would be used to locate the high-energy intermediate structure. A frequency calculation is then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

The activation energy is then calculated as the difference in energy between the transition state and the reactant.

Hypothetical Data for Isomerization:

The table below illustrates the kind of data that would be generated from a DFT study on the trans to cis isomerization of Benzeneethanamine, 4-(2-phenylethenyl)-.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Imaginary Frequencies |

| trans-isomer (Reactant) | B3LYP/6-31G(d) | -885.12345 | 0.00 | 0 |

| Transition State (TS) | B3LYP/6-31G(d) | -885.05678 | 41.84 (Activation Energy) | 1 (-154 cm⁻¹) |

| cis-isomer (Product) | B3LYP/6-31G(d) | -885.11890 | 2.86 | 0 |

Solvent Effects on Reaction Energetics

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction energetics and pathways. Computational models can account for these effects using either explicit or implicit solvation models.

For a molecule like Benzeneethanamine, 4-(2-phenylethenyl)-, which has both nonpolar (stilbene) and polar (amine) groups, the choice of solvent is critical. Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous medium with a defined dielectric constant. By performing the same activation energy calculations within a PCM framework, one can predict how solvents of varying polarity (e.g., water, ethanol, hexane) would alter the energy of the reactants, products, and the transition state, thereby changing the activation energy and reaction rate. For instance, a polar solvent might stabilize the transition state more than the ground state, leading to a lower activation energy.

Hypothetical Solvent Effects Data:

This table shows hypothetical activation energies for the isomerization reaction in different solvent environments, calculated using a PCM-DFT approach.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 41.84 |

| Hexane | 1.88 | 41.12 |

| Ethanol | 24.5 | 39.57 |

| Water | 78.4 | 38.91 |

Ligand Design Principles and Coordination Chemistry

The primary amine group (-NH₂) in Benzeneethanamine, 4-(2-phenylethenyl)- makes it a potential monodentate or bidentate ligand for coordinating with metal ions. The aromatic rings could also participate in π-stacking or η⁶-coordination. Theoretical studies are essential for predicting its coordination behavior and designing novel metal complexes.

Theoretical Models of Metal-Ligand Interactions

To understand how Benzeneethanamine, 4-(2-phenylethenyl)- binds to a metal center (e.g., Pd²⁺, Cu²⁺, Rh⁺), computational chemists would model the resulting coordination complex. Using DFT, they would optimize the geometry of the complex to determine key structural parameters like bond lengths, bond angles, and coordination numbers.

Further analysis of the electronic structure, using methods like Natural Bond Orbital (NBO) analysis, can quantify the nature and strength of the metal-ligand bond. This analysis reveals the extent of charge transfer from the ligand's donor atoms (the nitrogen of the amine group) to the metal center, providing insight into the Lewis acid-base interaction. The calculated metal-nitrogen bond distance and the charge on the metal and nitrogen atoms are key descriptors of this interaction.

Design of Coordination Complexes for Catalytic Applications

Based on theoretical modeling, the ligand can be systematically modified to tune the properties of the resulting metal complex for potential use in catalysis. The design principles involve altering the electronic and steric properties of the ligand.

For Benzeneethanamine, 4-(2-phenylethenyl)-, modifications could include:

Electronic Tuning: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) onto the phenyl rings. These substituents would alter the electron density on the nitrogen donor atom, thereby modulating the strength of the metal-ligand bond.

Steric Tuning: Adding bulky groups near the coordination site (the amine group) could create a specific steric environment around the metal center. This can influence the selectivity of potential catalytic reactions by controlling how reactant molecules approach the metal.

Computational modeling of these modified ligand-metal complexes allows for a systematic, in silico screening process to identify promising candidates for synthesis and experimental testing in catalytic applications, without needing to pre-define the specific reaction.

Advanced Analytical Methodologies for the Characterization and Analysis of Benzeneethanamine, 4 2 Phenylethenyl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation of Benzeneethanamine, 4-(2-phenylethenyl)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules like Benzeneethanamine, 4-(2-phenylethenyl)-. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Benzeneethanamine, 4-(2-phenylethenyl)-, distinct signals are expected for the aromatic protons of the two phenyl rings, the vinylic protons of the stilbene (B7821643) moiety, and the aliphatic protons of the ethylamine (B1201723) chain. The coupling constants between the vinylic protons are particularly informative for determining the cis or trans configuration of the double bond, with larger coupling constants (typically 12-18 Hz) indicating a trans geometry. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. The spectrum of Benzeneethanamine, 4-(2-phenylethenyl)- would be expected to show signals for the aromatic carbons, the olefinic carbons of the double bond, and the aliphatic carbons of the ethylamine side chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system, such as the ethylamine chain and the individual aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, providing crucial information for connecting the different structural fragments of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.6 | 125 - 140 |

| Vinylic Protons | 6.9 - 7.2 | 126 - 130 |

| CH₂ (Benzylic) | ~2.9 | ~39 |

| CH₂ (Amino) | ~2.8 | ~42 |

Note: These are predicted values based on the analysis of similar stilbene and phenethylamine (B48288) structures and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of Benzeneethanamine, 4-(2-phenylethenyl)- would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings and the alkene (around 1450-1650 cm⁻¹), and the C-N stretching of the amine (around 1020-1250 cm⁻¹). The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution patterns of the benzene (B151609) rings. For a trans-stilbene (B89595) moiety, a characteristic out-of-plane C-H wagging vibration is typically observed around 965 cm⁻¹. cdnsciencepub.comnist.gov

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements IR spectroscopy. For Benzeneethanamine, 4-(2-phenylethenyl)-, strong Raman scattering would be expected for the C=C stretching of the stilbene double bond and the symmetric breathing modes of the aromatic rings. aip.org This makes Raman an excellent tool for studying the carbon skeleton of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic/Alkene C=C | Stretching | 1450 - 1650 |

| trans-Alkene C-H | Out-of-plane bend | ~965 |

| C-N | Stretching | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For Benzeneethanamine, 4-(2-phenylethenyl)-, high-resolution mass spectrometry (HRMS) would be used to determine its accurate molecular weight and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI) or electrospray ionization (ESI), offers valuable structural information. researchgate.net

Chromatographic Separation and Detection Methods in Complex Mixtures

Chromatographic techniques are essential for the separation of Benzeneethanamine, 4-(2-phenylethenyl)- from complex mixtures, as well as for its quantification and the determination of its isomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. researchgate.net For the analysis of Benzeneethanamine, 4-(2-phenylethenyl)-, reversed-phase HPLC with a C18 column would be a suitable starting point. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier to ensure the amine is in a consistent protonation state, would likely provide good separation. nih.gov

A key application of HPLC in the analysis of this compound would be the separation and quantification of its cis and trans isomers. researchgate.net Due to the differences in their three-dimensional structures, the two isomers will likely have different retention times on the HPLC column, allowing for their individual quantification. UV detection would be highly effective, as the stilbene chromophore exhibits strong UV absorbance. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While Benzeneethanamine, 4-(2-phenylethenyl)- itself may have limited volatility due to the presence of the primary amine group, it can be readily analyzed by GC after derivatization. maps.org